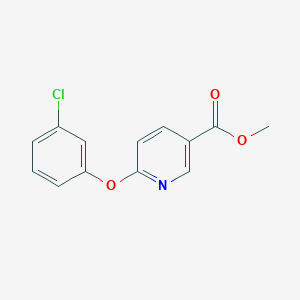
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate, also known as HFPO-DA, is a fluorinated chemical compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a low vapor pressure and a high boiling point. HFPO-DA is one of the most widely used fluorinated compounds in the world, with applications in pharmaceuticals, agrochemicals, and industrial processes. It is also used in the synthesis of a range of organic compounds, including polymers, pharmaceuticals, and surfactants.
Mécanisme D'action
The mechanism of action of 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is not fully understood. It is believed that the compound interacts with the hydrophobic regions of proteins, lipids, and nucleic acids, and that this interaction is responsible for its biological and biochemical effects.
Biochemical and Physiological Effects
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. It has also been shown to be toxic to some types of cells, including cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is stable and easy to handle. It has a low vapor pressure, which makes it suitable for use in closed systems. In addition, it has a high boiling point, which makes it suitable for use in a variety of temperature ranges. However, it is also toxic, and it should be handled with care.
Orientations Futures
The use of 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate in scientific research is expected to continue to expand in the future. It is likely to be used in a wider range of applications, including the synthesis of polymers and other materials. In addition, it is likely to be used in the development of new drugs and other compounds. It is also likely to be used in the development of new analytical techniques, such as mass spectrometry and chromatography. Finally, it is likely to be used in the development of new technologies, such as nanotechnology and biotechnology.
Méthodes De Synthèse
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is synthesized by the reaction of trifluoroacetic anhydride with hexafluoropropanol. The reaction is carried out in the presence of a catalyst, such as potassium carbonate or potassium hydroxide, at temperatures of up to 120°C. The product is isolated by distillation and then further purified by recrystallization.
Applications De Recherche Scientifique
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a reagent in the synthesis of a range of organic compounds, including polymers, pharmaceuticals, and surfactants. In addition, it is used as a solvent in the preparation of a variety of substances, including proteins, nucleic acids, and lipids. It is also used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
3,3,4,5,5,5-hexafluoropentan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c1-3(15-4(2)14)6(9,10)5(8)7(11,12)13/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVHNOBDMIRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,5,5,5-Hexafluoro-2-pentanol acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)





![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)




![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)